N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide
Description
The compound N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide features a central 1H-imidazole core with distinct substituents:
- A hydroxymethyl group at position 3.
- A sulfanyl acetamide bridge linking the imidazole to a 4-chlorophenyl group (Fig. 1).
This structure combines polar (hydroxymethyl, carbamoyl) and hydrophobic (chlorophenyl) moieties, which may enhance solubility and target binding.
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-11(2)20-15(24)8-22-14(9-23)7-19-17(22)26-10-16(25)21-13-5-3-12(18)4-6-13/h3-7,11,23H,8-10H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFPNDWIQAYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Imidazole-Sulfanyl-Acetamide Family
Key analogs and their distinguishing features are summarized below:
Key Observations :
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility:
- Analogs with chlorophenyl groups (e.g., : 10j, 10k) exhibit higher melting points (175–194°C) due to rigid aromatic systems . The target compound’s hydroxymethyl group may reduce crystallinity, lowering its melting point.
- Hydrogen-bonding capacity : The hydroxymethyl and carbamoyl groups in the target compound likely improve aqueous solubility compared to nitro- or fluoro-substituted analogs (e.g., : 10l, 10j) .
Spectroscopic Trends:
- IR Spectroscopy : Sulfanyl acetamides show characteristic C=O stretches at ~1678 cm⁻¹ () and N–H stretches at ~3291 cm⁻¹ . The target compound’s carbamoyl group may introduce additional N–H stretches near 3300 cm⁻¹.
- HRMS : All analogs () show precise agreement between calculated and observed [M+H]⁺ values, confirming structural integrity .
Bioactivity Comparisons
Implications for the Target Compound :
- The imidazole-sulfanyl-acetamide scaffold is associated with enzyme inhibition (e.g., BChE, LOX). The hydroxymethyl group may enhance binding to polar active sites, while the 4-chlorophenyl group could improve lipophilic interactions .
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